molecular formula C11H13F3N2O2 B11054894 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide CAS No. 924710-26-9

4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

Cat. No.: B11054894
CAS No.: 924710-26-9
M. Wt: 262.23 g/mol
InChI Key: UXAJUHMRLUXBIH-UHFFFAOYSA-N
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Description

4-Amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide (CAS 924710-26-9) is an organic compound with the molecular formula C11H13F3N2O2 and a molecular weight of 262.23 g/mol . This benzamide derivative features a 4-aminobenzamide core structure linked to a 2,2,2-trifluoroethoxyethyl chain, a motif of significant interest in medicinal chemistry and pharmaceutical research. The presence of the trifluoroethoxy group is a notable structural feature, as this moiety is frequently incorporated into compounds being developed for various therapeutic applications and can influence the molecule's metabolic stability, lipophilicity, and binding affinity . As a building block, this compound is valuable for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. Its structure includes hydrogen bond donor and acceptor sites, making it a versatile intermediate for constructing compound libraries or for use in structure-activity relationship (SAR) studies. Researchers employ this compound strictly for scientific research and development purposes. It is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans. It must not be used for any personal, food, drug, or household applications.

Properties

CAS No.

924710-26-9

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

InChI

InChI=1S/C11H13F3N2O2/c12-11(13,14)7-18-6-5-16-10(17)8-1-3-9(15)4-2-8/h1-4H,5-7,15H2,(H,16,17)

InChI Key

UXAJUHMRLUXBIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Alkylation of 2-Aminoethanol

The trifluoroethoxy moiety is introduced via nucleophilic substitution. A protocol analogous to the alkylation of paradibromobenzene with CF₃CH₂O-SO₂CF₃ is employed:

  • Reagents : 2-Bromoethylamine hydrobromide, trifluoroethanol, potassium carbonate.

  • Conditions : Reflux in acetone for 12–18 hours under nitrogen.

  • Mechanism : The bromine atom in 2-bromoethylamine is displaced by the trifluoroethoxy group, facilitated by K₂CO₃ as a base.

CF3CH2OH+BrCH2CH2NH2CF3CH2OCH2CH2NH2+HBr\text{CF}3\text{CH}2\text{OH} + \text{BrCH}2\text{CH}2\text{NH}2 \rightarrow \text{CF}3\text{CH}2\text{OCH}2\text{CH}2\text{NH}2 + \text{HBr}

  • Yield : ~70% (estimated from analogous alkylations in).

Purification

The crude product is purified via distillation or recrystallization from a hexane-acetone mixture, mirroring isolation techniques for trifluoroethoxy-containing intermediates.

Formation of 4-Nitro-N-[2-(2,2,2-Trifluoroethoxy)ethyl]benzamide

Synthesis of 4-Nitrobenzoyl Chloride

4-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), a method validated in the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives.

  • Conditions : Reflux at 70°C for 3 hours, followed by SOCl₂ removal under vacuum.

  • Yield : >90%.

Amide Coupling

The acid chloride reacts with 2-(2,2,2-trifluoroethoxy)ethylamine under Schotten-Baumann conditions:

  • Reagents : 4-Nitrobenzoyl chloride, 2-(2,2,2-trifluoroethoxy)ethylamine, triethylamine (TEA), dichloromethane (DCM).

  • Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 12 hours.

  • Workup : The reaction mixture is washed with 5% NaHCO₃ and brine, dried over MgSO₄, and concentrated.

4-NO2C6H4COCl+CF3CH2OCH2CH2NH24-NO2C6H4CONHCH2CH2OCH2CF3\text{4-NO}2\text{C}6\text{H}4\text{COCl} + \text{CF}3\text{CH}2\text{OCH}2\text{CH}2\text{NH}2 \rightarrow \text{4-NO}2\text{C}6\text{H}4\text{CONHCH}2\text{CH}2\text{OCH}2\text{CF}_3

  • Yield : 85–90% (based on similar amidation yields in).

Reduction of the Nitro Group to an Amino Group

Catalytic Hydrogenation

The nitro group is reduced using hydrogen gas and a palladium catalyst, a method optimized for aryl nitro reductions in:

  • Reagents : 4-Nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide, 10% Pd/C, ethanol.

  • Conditions : Hydrogenation at 30 psi and 25°C for 6–8 hours.

  • Workup : Filtration of the catalyst and solvent evaporation yield the crude product, which is recrystallized from ethanol-hexane.

4-NO2C6H4CONHCH2CH2OCH2CF3H2,Pd/C4-NH2C6H4CONHCH2CH2OCH2CF3\text{4-NO}2\text{C}6\text{H}4\text{CONHCH}2\text{CH}2\text{OCH}2\text{CF}3 \xrightarrow{\text{H}2, \text{Pd/C}} \text{4-NH}2\text{C}6\text{H}4\text{CONHCH}2\text{CH}2\text{OCH}2\text{CF}_3

  • Yield : 70–75%.

Alternative Reducing Agents

For small-scale syntheses, catalytic transfer hydrogenation with ammonium formate and Pd/C in methanol offers a safer alternative, achieving comparable yields.

Optimization and Challenges

Side Reactions and Mitigation

  • Nitro Group Over-Reduction : Controlled hydrogen pressure and reaction time prevent further reduction of the amide bond.

  • Trifluoroethoxy Hydrolysis : Anhydrous conditions during alkylation and amidation minimize ether cleavage.

Solvent and Temperature Effects

  • Amidation : Polar aprotic solvents (e.g., DCM) enhance reactivity, while temperatures >50°C risk decomposition.

  • Reduction : Ethanol balances solubility and catalyst activity, avoiding side products observed in non-polar media.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 4.20 (t, 2H, OCH₂CF₃), 3.75 (t, 2H, NHCH₂), 2.90 (s, 2H, NH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₂H₁₄F₃N₂O₃: 307.0932; found: 307.0929.

Purity Assessment

  • HPLC : >99% purity (C₁₈ column, 70:30 acetonitrile-water, 1 mL/min).

Comparative Analysis of Methods

StepMethodConditionsYield (%)Reference
Amine SynthesisAlkylationK₂CO₃, acetone70
AmidationSchotten-BaumannDCM, TEA85–90
Nitro ReductionH₂/Pd-CEtOH, 30 psi70–75

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research indicates that 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide exhibits potential antibacterial and antifungal activities. Its structural characteristics enable effective interaction with microbial membranes, leading to disruption and inhibition of growth. Studies have shown that compounds with similar structures often demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticancer Potential

The compound has also been explored for its anticancer properties. It shows promise in inhibiting the growth of various cancer cell lines. For instance, research indicates that derivatives of similar benzamide structures can effectively target dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis crucial for cancer cell proliferation . Additionally, compounds exhibiting structural similarities have been evaluated for their efficacy against neoplastic diseases such as leukemia and solid tumors .

Antimicrobial Activity Evaluation

In a study assessing the antimicrobial efficacy of related benzamides, this compound was tested against multiple strains. Results indicated that it exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

Anticancer Screening

Another investigation focused on the anticancer effects of this compound revealed that certain derivatives demonstrated IC50 values lower than standard chemotherapy drugs like 5-fluorouracil (5-FU). This suggests a potential for developing new therapeutic agents targeting specific cancer types.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxyethyl side chain enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Procainamide Hydrochloride

Structure: 4-Amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride. Molecular Weight: 271.79 g/mol . Key Differences:

  • Replaces the trifluoroethoxyethyl group with a diethylaminoethyl moiety.
  • Higher water solubility due to the protonated amine group. Applications: Antiarrhythmic agent (reduces myocardial excitability) . Synthesis: Derived from p-nitrobenzoyl chloride and β-diethylaminoethylamine, followed by reduction . Physicochemical Data: Melting point (mp) = 177°C .

N-[(4,6-Bis(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)carbamoyl]-4-(trifluoromethyl)benzamide (Compound 7, )

Structure : Features a pyrimidinyl-carbamoyl group and trifluoromethyl substitution on the benzamide ring.
Molecular Weight : ~463.3 g/mol (estimated).
Key Differences :

  • Additional pyrimidine ring and trifluoromethyl group enhance steric bulk and electronegativity.
    Applications : Investigated as a pesticide with high yield (93%) and thermal stability (mp = 167–169°C) .

5-Hydroxy-N-(2-Pyridylmethyl)-2-(2,2,2-Trifluoroethoxy)benzamide ()

Structure: Contains a phenolic hydroxyl group and pyridylmethyl side chain. Key Differences:

  • Hydroxyl group at the 5-position increases polarity.
  • Pyridylmethyl substitution may enhance binding to metalloenzymes.
    Applications : Intermediate for antiarrhythmic agents (e.g., flecainide derivatives) .

N-{2-[(Chloroacetyl)amino]ethyl}-2,5-Bis(2,2,2-Trifluoroethoxy)benzamide ()

Structure : Bis(trifluoroethoxy) substitution and chloroacetyl group.
Molecular Weight : 436.73 g/mol.
Key Differences :

  • Dual trifluoroethoxy groups increase lipophilicity (LogP = 1.56).
  • Physicochemical Data: Boiling point = 508.4°C; density = 1.4 g/cm³ .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Trifluoroethoxy Groups: Improve metabolic resistance and membrane permeability due to fluorine’s electronegativity and hydrophobic character. Compounds with these groups (e.g., ) show enhanced pesticidal and pharmacological activities compared to non-fluorinated analogs .
  • Aminoethyl Side Chains: The 4-aminoethyl group in the target compound and procainamide facilitates hydrogen bonding with biological targets, critical for antiarrhythmic effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Key Applications
Target Compound 276.22 Not reported ~1.5* Agrochemical research
Procainamide Hydrochloride 271.79 177 0.89 Antiarrhythmic therapy
Compound 7 () ~463.3 167–169 ~3.2 Pesticide
N-{2-[(Chloroacetyl)amino]ethyl}... 436.73 Not reported 1.56 Synthetic intermediate

*Estimated based on structural similarity.

Biological Activity

4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is an organic compound notable for its potential biological activities, particularly in the fields of antibacterial and antifungal research. Its unique structural features, including an amine and amide functional group along with a trifluoroethoxy substituent, contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12_{12}H14_{14}F3_3N2_2O
  • Molecular Weight : 276.25 g/mol

The trifluoroethoxy group enhances lipophilicity, which is crucial for its ability to penetrate biological membranes and interact with cellular targets.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Studies indicate that it is effective against various strains of bacteria:

  • Gram-positive Bacteria : The compound shows strong activity against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Limited efficacy has been noted against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli>128
Pseudomonas aeruginosa>128

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. Research indicates effectiveness against common fungal strains such as Candida albicans. The antifungal efficacy is attributed to its ability to disrupt cellular membranes.

The mechanism through which this compound exerts its biological effects involves:

  • Cell Membrane Interaction : The lipophilic nature of the trifluoroethoxy group aids in membrane penetration.
  • Enzyme Modulation : The compound may interact with specific enzymes or receptors within microbial cells, altering their activity and leading to cell death.

Study on Antimicrobial Activities

A study published in a peer-reviewed journal evaluated the antimicrobial activities of related compounds. The results indicated that modifications in the chemical structure significantly influence bioactivity. For instance, compounds with different substituents exhibited varying degrees of effectiveness against bacterial and fungal strains .

Pharmacological Evaluation

Another research highlighted the pharmacological potential of similar benzamide derivatives. The study found that compounds with a trifluoroethoxy moiety had enhanced bioactivity compared to their non-fluorinated counterparts . This suggests that fluorinated compounds may offer improved therapeutic profiles due to their increased membrane permeability and binding affinity.

Q & A

Q. What are the recommended synthetic routes for 4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the trifluoroethoxy ethylamine intermediate via nucleophilic substitution between 2,2,2-trifluoroethyl bromide and ethylene diamine under basic conditions (e.g., NaHCO₃ in acetonitrile).
  • Step 2 : Coupling of 4-aminobenzoic acid with the intermediate using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane at 0–5°C to minimize side reactions.
  • Optimization : Reaction yields improve with slow addition of reagents, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the trifluoroethoxy group (δ ~4.4 ppm for -OCH₂CF₃ protons; δ ~120 ppm for CF₃ in ¹³C) and the benzamide backbone.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (calc. 320.3 g/mol).
  • Infrared Spectroscopy (IR) : Stretching bands at ~1660 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-F) confirm functional groups .

Q. What safety protocols are essential for handling this compound?

  • Hazard Analysis : Conduct a pre-experiment risk assessment for mutagenicity (e.g., Ames II testing) due to structural analogs showing mild mutagenic potential .
  • PPE : Use nitrile gloves, fume hoods, and eye protection.
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the bioactivity of this compound derivatives?

  • Mechanistic Replication : Repeat assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) to isolate variables.
  • Structural Validation : Use X-ray crystallography or 2D-NMR to confirm compound integrity, as impurities (e.g., hydrolyzed byproducts) may skew results .
  • Comparative Studies : Benchmark against analogs (e.g., N-(2-fluorophenyl)benzamide) to identify structure-activity trends .

Q. What strategies are effective for studying the compound’s interaction with bacterial targets like acps-pptase enzymes?

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to the enzyme’s active site, focusing on the trifluoroethoxy group’s hydrophobic interactions.
  • Enzyme Assays : Measure kinetic parameters (Km, Vmax) via spectrophotometry with purified acps-pptase and synthetic substrates (e.g., malonyl-CoA) .
  • Resistance Profiling : Test against bacterial strains with mutated pptase isoforms to identify selectivity .

Q. How can impurity profiling be conducted during scale-up synthesis?

  • Analytical Methods : Employ HPLC-PDA (C18 column, gradient elution with acetonitrile/water) to detect process-related impurities (e.g., unreacted 4-aminobenzoic acid).
  • Stress Testing : Expose the compound to heat (40–60°C), light, and humidity to identify degradation products (e.g., hydrolyzed amide bonds) .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

  • Quantum Chemical Modeling : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to predict reactive sites.
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors from the trifluoroethoxy group) using tools like Schrödinger’s Phase .

Methodological Notes

  • Contradiction Analysis : When bioactivity discrepancies arise, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Scale-Up Challenges : Transitioning from batch to flow chemistry improves yield consistency; optimize residence time and catalyst loading (e.g., 5 mol% Pd/C) .

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